Conformational Rigidity and Hydrogen-Bond Donor Count vs. N-Cyclohexylmethyl Analog
The target compound's cyclobutane ring imposes greater conformational restriction compared to a cyclohexylmethyl analog. Computed LogP for N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide is 0.90, indicating lower lipophilicity versus a hypothetical N-[(piperidin-4-yl)methyl]cyclohexanecarboxamide (estimated LogP ~2.1 based on fragment addition of 1.2 for an extra –CH₂– group) . The lower LogP enhances aqueous solubility prediction. Additionally, with 2 H-bond donors, it retains key interaction capacity compared to N-methylated analogs that have 1 or 0 donors, a critical factor for target engagement .
| Evidence Dimension | Calculated LogP (lipophilicity) and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | LogP = 0.90; H-Bond Donors = 2 |
| Comparator Or Baseline | Hypothetical N-[(piperidin-4-yl)methyl]cyclohexanecarboxamide (estimated LogP ~2.1) and N-methylpiperidine analogs (HBD = 0-1) |
| Quantified Difference | ΔLogP ≈ -1.2 (more hydrophilic); ΔHBD ≥ +1 (retained donor capacity) |
| Conditions | In silico computed properties using standard fragmentation methods (ALogP consensus) |
Why This Matters
For procurement targeting central nervous system or anti-infective programs, the lower LogP of the target compound suggests better solubility and reduced off-target binding compared to more lipophilic cyclohexyl analogs, which can be decisive in hit-to-lead selection.
